molecular formula C12H19N3 B8602418 5-Aminomethyl-2-(piperidin-1-ylmethyl)-pyridine

5-Aminomethyl-2-(piperidin-1-ylmethyl)-pyridine

Cat. No.: B8602418
M. Wt: 205.30 g/mol
InChI Key: XJVYMNJSVIXFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminomethyl-2-(piperidin-1-ylmethyl)-pyridine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

[6-(piperidin-1-ylmethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H19N3/c13-8-11-4-5-12(14-9-11)10-15-6-2-1-3-7-15/h4-5,9H,1-3,6-8,10,13H2

InChI Key

XJVYMNJSVIXFRB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 3-(tert-butoxycarbonylamino-methyl)-6-(piperidin-1-ylmethyl)-pyridine (540 mg, 1.76 mmol) in methanol (10 mL) and cool to 0° C. Bubble hydrogen chloride through the vigorously stirred solution for 30 min. Concentrate in vacuo. Partition the residue between 3N aqueous NaOH (10 mL) and DCM (20 mL). Separate the two layers and extract the aqueous layer with DCM (2×20 mL). Wash the combined organic extracts with brine (20 mL). Dry over Na2SO4, filter and concentrate in vacuo to obtain the desired intermediate as a colorless oil (351 mg, 95%). MS (APCI+) m/z: 206 (M+H)+.
Name
3-(tert-butoxycarbonylamino-methyl)-6-(piperidin-1-ylmethyl)-pyridine
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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